molecular formula C21H23N3O B11104160 2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11104160
M. Wt: 333.4 g/mol
InChI Key: BGCLYRMJPXBIQB-UHFFFAOYSA-N
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Description

4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 2,5-dimethylaniline with 3,4-dimethylbenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
  • 4-[(2,6-Dimethylanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE exhibits unique structural features that contribute to its distinct biological activities and chemical reactivity. The specific arrangement of methyl groups and the pyrazolone ring enhance its stability and interaction with molecular targets.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H23N3O/c1-13-6-7-15(3)20(10-13)22-12-19-17(5)23-24(21(19)25)18-9-8-14(2)16(4)11-18/h6-12,23H,1-5H3

InChI Key

BGCLYRMJPXBIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(NN(C2=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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